Ethyl 3-(6-chloropyrazin-2-yloxy)benzoate
Overview
Description
Ethyl 3-(6-chloropyrazin-2-yloxy)benzoate is a chemical compound . It is used for research and development purposes and is not recommended for medicinal, household or other uses .
Molecular Structure Analysis
The molecular formula of this compound is C13H11ClN2O3 . This compound includes elements such as carbon, hydrogen, chlorine, nitrogen, and oxygen. The InChI code for this compound is 1S/C13H11ClN2O3/c1-2-18-13(17)9-4-3-5-10(6-9)19-12-8-15-7-11(14)16-12/h3-8H,2H2,1H3 .Physical and Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 278.69 . The melting point of this compound is between 66-70°C . It should be stored at room temperature .Scientific Research Applications
Antioxidant Capacity and Reaction Pathways
Research on compounds similar to Ethyl 3-(6-chloropyrazin-2-yloxy)benzoate has explored their antioxidant capacities and reaction pathways. Studies like the one by Ilyasov et al. (2020) on the ABTS/PP decolorization assay highlight the importance of understanding the reaction pathways of antioxidants. This includes elucidating how certain antioxidants can form coupling adducts with radical species, which is crucial for developing compounds with enhanced antioxidant properties (Ilyasov et al., 2020).
Anticancer Drug Development
The search for new anticancer drugs with high tumor specificity and minimal keratinocyte toxicity has led to the synthesis and evaluation of various compounds. Sugita et al. (2017) synthesized and tested several compounds, demonstrating the potential for developing new anticancer agents with reduced side effects. This research signifies the potential application of this compound in synthesizing novel anticancer drugs (Sugita et al., 2017).
Environmental Impact and Biodegradability
The environmental fate, behavior, and biodegradability of chemical compounds are crucial research areas, as illustrated by the review on the occurrence and behavior of parabens in aquatic environments by Haman et al. (2015). This study underscores the importance of evaluating the environmental impact and biodegradability of chemical compounds, including this compound (Haman et al., 2015).
Synthesis and Applications of Derivatives
Research on chromones and their derivatives, as reviewed by Yadav et al. (2014), reveals the antioxidant potential and the importance of specific functional groups for radical scavenging activity. This suggests that modifying this compound could enhance its properties for various applications (Yadav et al., 2014).
Sterilization and Medical Devices
Ethylene oxide sterilization, reviewed by Mendes et al. (2007), is a critical process for medical devices. This highlights the potential for this compound to be investigated for sterilization processes or as a precursor in synthesizing compounds used in medical applications (Mendes et al., 2007).
Mechanism of Action
Safety and Hazards
This compound is labeled with the signal word “Warning” and the hazard statement H302, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and not eating, drinking or smoking when using this product (P270) .
Properties
IUPAC Name |
ethyl 3-(6-chloropyrazin-2-yl)oxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c1-2-18-13(17)9-4-3-5-10(6-9)19-12-8-15-7-11(14)16-12/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCLKBIMGRZJPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)OC2=CN=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20695134 | |
Record name | Ethyl 3-[(6-chloropyrazin-2-yl)oxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20695134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086397-56-9 | |
Record name | Benzoic acid, 3-[(6-chloro-2-pyrazinyl)oxy]-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086397-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-[(6-chloropyrazin-2-yl)oxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20695134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.